molecular formula C11H13N3O B3102308 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-99-6

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B3102308
CAS RN: 1416712-99-6
M. Wt: 203.24 g/mol
InChI Key: QNGCLTDYYGNUEJ-UHFFFAOYSA-N
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Description

The compound “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains a pyrazolo[3,4-b]pyridine ring attached to a tetrahydropyran ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydropyran rings are commonly synthesized through various methods such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazolo[3,4-b]pyridine and tetrahydropyran rings .

Scientific Research Applications

Biomedical Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine belongs to the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines. These compounds have been explored for their biomedical applications due to their diverse substituent possibilities and synthetic versatility. Over 300,000 such compounds have been described, indicating a rich field of research in this area, particularly in biomedical applications (Donaire-Arias et al., 2022).

Corrosion Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential corrosion inhibitors for metals. For example, their application in preventing corrosion of mild steel in acidic environments has been explored. This highlights the compound's utility in industrial applications, particularly in materials science (Dandia et al., 2013).

X-ray Powder Diffraction

The compound has been used as an intermediate in the synthesis of pharmaceuticals like apixaban, an anticoagulant. X-ray powder diffraction data for this compound offers valuable insights into its crystalline structure and purity, which is crucial for pharmaceutical applications (Qing Wang et al., 2017).

Ultrasound-Assisted Synthesis

The compound has been synthesized using ultrasound-assisted methods, showcasing an innovative approach to chemical synthesis. This method can offer benefits such as reduced reaction times and improved yields, which are advantageous in both research and industrial settings (Nikpassand et al., 2010).

Antiproliferative Activity

Some derivatives of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine have been studied for their antiproliferative activity against various cancer cell lines. This highlights its potential in oncology research, particularly in the development of new anticancer drugs (Pawar et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known .

properties

IUPAC Name

1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-7-15-10(5-1)14-11-9(8-13-14)4-3-6-12-11/h3-4,6,8,10H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCLTDYYGNUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=N3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196352
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

CAS RN

1416712-99-6
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416712-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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